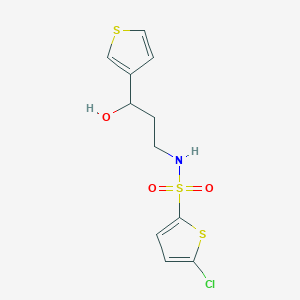

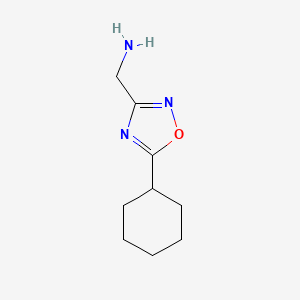

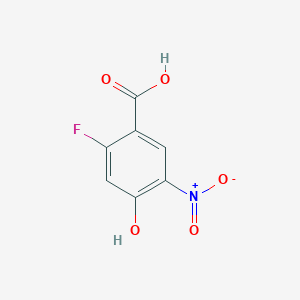

5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S . It is considered to be a structural alert .Chemical Reactions Analysis

The nature of the sulfur reagent makes an essential impact on reaction selectivity . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can go through a cyclization reaction and produce 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

Antimicrobial Applications

Thiophene derivatives have been recognized for their antimicrobial properties. The compound could potentially be used to inhibit the growth of various bacterial strains, including B. subtilis , E. coli , P. vulgaris , and S. aureus . Its efficacy as an antimicrobial agent can be attributed to its ability to interfere with the bacterial cell wall synthesis or protein synthesis pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of thiophene derivatives makes them candidates for treating inflammatory diseases. They can modulate the body’s inflammatory response, possibly by inhibiting the synthesis of pro-inflammatory cytokines or by acting on specific inflammatory pathways .

Anticancer Activity

Thiophene derivatives, including the compound , may exhibit anticancer activity. They could act as kinase inhibitors or interact with DNA to prevent the proliferation of cancer cells. The development of thiophene-based anticancer agents is a promising area of research, with the potential to lead to new therapies for various types of cancer .

Antifungal Effects

Similar to their antibacterial properties, thiophene derivatives can also possess antifungal effects. They may work by disrupting the fungal cell membrane integrity or inhibiting critical enzymes required for fungal growth and reproduction .

Antioxidant Properties

The antioxidant properties of thiophene derivatives can be harnessed to protect cells from oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders. These compounds can neutralize free radicals, thereby preventing cell damage .

Estrogen Receptor Modulation

Some thiophene derivatives have been found to modulate estrogen receptors, which could be beneficial in conditions like breast cancer where estrogen plays a significant role in the disease’s progression. By acting on these receptors, the compound could potentially serve as a therapeutic agent in hormone-related cancers .

Each of these applications demonstrates the versatility and potential of thiophene derivatives in scientific research and medicine. The compound “5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide” holds promise in these areas, and further research could uncover even more applications. The information provided here is based on the current understanding and reported studies in the field of medicinal chemistry .

将来の方向性

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

特性

IUPAC Name |

5-chloro-N-(3-hydroxy-3-thiophen-3-ylpropyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S3/c12-10-1-2-11(18-10)19(15,16)13-5-3-9(14)8-4-6-17-7-8/h1-2,4,6-7,9,13-14H,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAALQROIFOGPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CCNS(=O)(=O)C2=CC=C(S2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/no-structure.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2933913.png)

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride](/img/structure/B2933915.png)

![2,6-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2933922.png)

![1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2933923.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2933926.png)